molecular formula C21H23NO3 B7960060 Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate

Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate

Cat. No.: B7960060
M. Wt: 337.4 g/mol
InChI Key: WIOQEVSBRLIRGO-UHFFFAOYSA-N
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Description

Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to another phenyl group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-{4-[(morpholin-1-yl)carbonyl]phenyl}phenyl)acetate: Similar structure but with a morpholine ring instead of piperidine.

    Methyl 2-(3-{4-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

Properties

IUPAC Name

methyl 2-[3-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-25-20(23)15-16-6-5-7-19(14-16)17-8-10-18(11-9-17)21(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOQEVSBRLIRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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